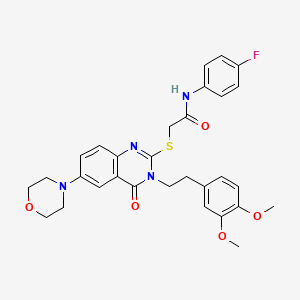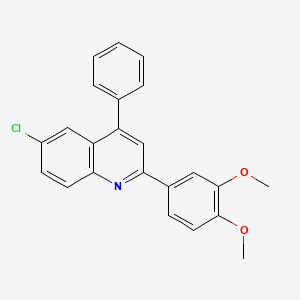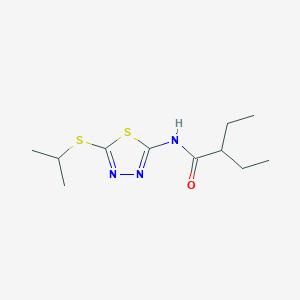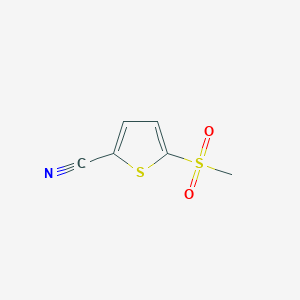
3,5-dimethyl-3,4-dihydro-2H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dimethyl-3,4-dihydro-2H-pyran-4-one” is a derivative of dihydropyran, which is a heterocyclic compound with the formula C5H8O . Dihydropyran refers to two compounds: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran .
Synthesis Analysis
3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyran is represented by the SMILES string C1COC=CC1 . The empirical formula is C5H8O, and the molecular weight is 84.12 .Chemical Reactions Analysis
In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols. Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-pyran is a liquid with a refractive index of 1.440 (lit.) . It has a boiling point of 86 °C (lit.) and a density of 0.922 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Hydroxyl-Protecting Reagent in Organic Synthesis
3,4-Dihydro-2H-pyran serves as an essential hydroxyl-protecting reagent. By forming a protective acetal or ketal with hydroxyl groups, it shields them from unwanted reactions during synthetic processes. This protection allows chemists to selectively manipulate other functional groups without affecting the hydroxyl moiety .
Natural Product Synthesis
Chemists employ 3,4-dihydro-2H-pyran as a building block in the synthesis of natural products. Its reactivity allows for the construction of complex molecular frameworks.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to act as an intermediate in synthetic chemistry .
Mode of Action
The compound 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one interacts with its targets by acting as a versatile vinyl ether . It is used to protect various reactive functional groups .
Biochemical Pathways
It is involved in the polymerization reaction either alone or with unsaturated compounds .
Result of Action
It is known to be used in the preparation of bicyclic compounds of epoxide-fused, halo compounds, and allenic alcohols .
Propriétés
IUPAC Name |
3,5-dimethyl-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-9-4-6(2)7(5)8/h3,6H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQBTWDDNQNMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC=C(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-3,4-dihydro-2H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2419924.png)



![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)


![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2419946.png)
![N-(4-isopropylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2419947.png)